Rasburicase

Tumor Lysis Syndrome Hyperuricemia Management Pediatric Hematology/Oncology

Rasburicase is a recombinant urate oxidase that directly degrades pre-existing circulating uric acid into allantoin—5–10× more water-soluble—achieving therapeutic reduction within hours. Unlike allopurinol/febuxostat (xanthine oxidase inhibitors) which only prevent new uric acid formation, rasburicase eliminates existing uric acid pools. In hyperuricemic patients (≥7.5 mg/dL), rasburicase maintains uric acid control in 90% of cases vs 53% with allopurinol. Essential for high-risk TLS, bulky tumors, or pre-existing renal impairment where delayed control risks acute kidney injury. Contraindicated in G6PD deficiency. Single-course procurement recommended due to 6.2% anaphylaxis risk upon re-exposure.

Molecular Formula C1523H2383N417O462S7
Molecular Weight 0
CAS No. 134774-45-1
Cat. No. B1180645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRasburicase
CAS134774-45-1
Molecular FormulaC1523H2383N417O462S7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rasburicase (CAS 134774-45-1) | Recombinant Urate Oxidase for Tumor Lysis Syndrome Procurement


Rasburicase (CAS 134774-45-1), marketed as Elitek®/Fasturtec®, is a recombinant urate oxidase enzyme originally derived from Aspergillus flavus and expressed in Saccharomyces cerevisiae, approved for the initial management of plasma uric acid elevations in pediatric and adult patients with leukemia, lymphoma, and solid tumors receiving anticancer therapy expected to result in tumor lysis syndrome (TLS) [1]. It catalyzes the enzymatic oxidation of poorly soluble uric acid (60 mg/L at 37°C) into highly soluble allantoin (476 mg/L at 37°C), which is 5-10 times more water-soluble than uric acid, enabling unrestricted renal excretion even in acidic urine [2]. Unlike xanthine oxidase inhibitors such as allopurinol that prevent de novo uric acid production, rasburicase directly eliminates pre-existing circulating uric acid pools, thereby addressing hyperuricemia after it has already developed [3]. This recombinant biologic is supplied as a lyophilized powder for intravenous infusion and requires careful storage and handling due to its proteinaceous nature and potential immunogenicity [4].

Why Rasburicase Cannot Be Interchanged with Allopurinol or Febuxostat in High-Risk Tumor Lysis Syndrome


Rasburicase, allopurinol, and febuxostat represent fundamentally distinct therapeutic approaches to hyperuricemia management and are not interchangeable without compromising clinical outcomes. Allopurinol and febuxostat are xanthine oxidase inhibitors that prevent the conversion of hypoxanthine and xanthine to uric acid but are ineffective against pre-existing elevated uric acid pools; allopurinol requires more than 24 hours to achieve meaningful uric acid reduction, whereas rasburicase acts within hours via direct enzymatic degradation of circulating uric acid [1]. In high-risk TLS where renal failure can develop within 12-24 hours, this kinetic difference is clinically decisive. Furthermore, the presence of baseline hyperuricemia (≥7.5 mg/dL) identifies a patient population where allopurinol monotherapy fails to maintain uric acid control in 47% of cases compared to only 10% with rasburicase [2]. Substituting rasburicase with any xanthine oxidase inhibitor in this setting leaves existing uric acid unaddressed, allowing continued crystal deposition and tubular obstruction. Additionally, rasburicase is contraindicated in patients with G6PD deficiency due to the risk of hydrogen peroxide-mediated hemolysis, a safety consideration absent with allopurinol that necessitates specific patient screening prior to procurement and administration [3]. The following section provides the quantitative evidence substantiating why procurement decisions must be driven by these molecular and pharmacokinetic distinctions rather than cost or convenience considerations alone.

Rasburicase Differentiation Evidence: Head-to-Head Quantitative Comparisons Versus Allopurinol, Febuxostat, and Natural Uricase


Rasburicase Achieves 86% Uric Acid Reduction Within 4 Hours Compared to 12% for Allopurinol in Pediatric Randomized Trial

In a multicenter randomized controlled trial comparing rasburicase to allopurinol in pediatric patients with lymphoma or leukemia at high risk for tumor lysis, rasburicase demonstrated significantly more rapid and profound uric acid reduction. Four hours after the first dose, patients randomized to rasburicase achieved an 86% reduction from baseline plasma uric acid levels, compared to only a 12% reduction in the allopurinol group (P < .0001). Additionally, the area under the plasma uric acid concentration curve over the first 96 hours (AUC₀₋₉₆) was 128 ± 70 mg/dL·hour for rasburicase versus 329 ± 129 mg/dL·hour for allopurinol, representing a 2.6-fold reduction in systemic uric acid exposure (95% CI: 2.0-3.4) [1].

Tumor Lysis Syndrome Hyperuricemia Management Pediatric Hematology/Oncology

Rasburicase Maintains Normal Uric Acid in 90% of Hyperuricemic Adults Versus 53% with Allopurinol in Phase III Study

In a multicenter phase III randomized controlled trial in adults with hematologic malignancies at risk for TLS (n=275 randomized), rasburicase monotherapy achieved a plasma uric acid response rate (defined as maintaining uric acid ≤7.5 mg/dL during days 3-7) of 87% compared to 66% for allopurinol monotherapy (P = .001). Among the 18% of patients who were hyperuricemic at baseline (≥7.5 mg/dL)—the highest-risk subset—rasburicase maintained uric acid control in 90% of patients compared to only 53% with allopurinol (P = .015). In hyperuricemic patients, time to plasma uric acid control was 4 hours for rasburicase versus 27 hours for allopurinol [1].

Adult Hematologic Malignancies Hyperuricemia Control Clinical Trial Efficacy

Rasburicase Reduces Risk of Laboratory Tumor Lysis Syndrome by 49% Compared to Allopurinol in Network Meta-Analysis

A systematic review and network meta-analysis of randomized controlled trials (including 3 studies with 633 participants) compared the effectiveness of allopurinol, febuxostat, and rasburicase for preventing laboratory TLS. Rasburicase was significantly more effective than allopurinol in preventing laboratory TLS, with a relative risk (RR) of 0.51 (95% confidence interval [CI]: 0.32–0.81) based on moderate quality evidence assessed using the GRADE approach. Rasburicase alone or in combination with allopurinol was superior to both allopurinol and febuxostat alone in reducing serum uric acid levels. No significant differences were observed in clinical TLS between agents [1].

Tumor Lysis Syndrome Prevention Meta-Analysis Urate-Lowering Therapy

Rasburicase Demonstrates Higher Purity and Specific Activity Compared to Natural Uricase (Uricozyme®)

A direct comparative analysis between rasburicase (recombinant urate oxidase expressed in Saccharomyces cerevisiae) and Uricozyme® (the natural enzyme produced by Aspergillus flavus) demonstrated that rasburicase possesses higher purity as demonstrated by SDS/PAGE and chromatographic analysis, and exhibits better specific enzymatic activity. Mass spectrometry analysis revealed that Uricozyme® contains a cysteine adduct on Cys(103)—a modification attributed to the earlier purification process—whereas the production process of rasburicase preserves the native molecular structure and avoids this deleterious modification. The sulfur atom of Cys(103) is orientated to the external surface of the tetramer, making it accessible for unwanted modification during processing [1].

Recombinant Biologics Enzyme Purity Quality Control

Single 3 mg Fixed-Dose Rasburicase Achieves 95% Uric Acid Normalization with >$300,000 Annual Cost Savings Versus 6 mg Standard Dose

A multicenter retrospective analysis of adult cancer patients receiving rasburicase for TLS-associated hyperuricemia compared the efficacy and cost implications of 3 mg versus 6 mg fixed single doses. At 24 hours post-dose, uric acid normalization (defined as ≤7.5 mg/dL) was achieved in 95% of patients in the 3 mg arm compared to 82% in the 6 mg arm, with no statistically significant difference between groups (p = 0.134). Protocol adoption of the 3 mg fixed dose was projected to yield annual cost savings exceeding $300,000 per institution while maintaining equivalent clinical efficacy [1].

Health Economics Fixed-Dose Optimization Cost-Effectiveness

Repeated Rasburicase Courses Carry 6.2% Anaphylaxis Risk—Quantified in RADAR Project Analysis

The Research on Adverse Drug Events and Reports (RADAR) project conducted a retrospective chart review of 97 consecutively treated patients who received repeated courses of rasburicase. No patients experienced anaphylaxis during the first rasburicase course. However, 6 out of 97 patients (6.2%) experienced anaphylaxis during a subsequent rasburicase treatment course (p = 0.03). This finding contrasts with product labeling, which states that anaphylaxis occurs in <1% of patients after a single course but provides no data on repeated course incidence. Prior studies demonstrated that rasburicase elicits antibody responses in 64% of healthy volunteers within 1-6 weeks after initial course, with persistent antibodies detectable for over 1 year [1].

Immunogenicity Drug Safety Biologic Risk Assessment

Rasburicase Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


High-Risk TLS Prophylaxis in Aggressive Hematologic Malignancy Induction Chemotherapy

Based on the Phase III trial data showing that rasburicase maintains uric acid ≤7.5 mg/dL in 90% of hyperuricemic adult patients versus 53% with allopurinol, and achieves 86% reduction at 4 hours in pediatric patients versus 12% with allopurinol, rasburicase is indicated for procurement when treating patients with baseline hyperuricemia (≥7.5 mg/dL), high tumor burden (e.g., bulky lymphoma, hyperleukocytic leukemia with WBC >50,000-100,000/μL), or pre-existing renal impairment where delayed uric acid control could precipitate acute kidney injury requiring dialysis. In these scenarios, allopurinol monotherapy is insufficient based on direct comparative evidence [1][2].

Laboratory Research Requiring High-Purity Recombinant Urate Oxidase with Consistent Specific Activity

For academic or industrial laboratories conducting enzymatic assays, crystallographic studies, or drug development work involving urate oxidase, rasburicase offers demonstrably higher purity and better specific activity compared to natural Uricozyme® as quantified by SDS/PAGE and chromatographic analysis. The recombinant production process in Saccharomyces cerevisiae preserves the native molecular structure and avoids the cysteine adduct modification at Cys(103) observed in natural enzyme preparations, ensuring reproducible kinetic measurements across experimental replicates and reducing lot-to-lot variability in assay performance [3].

Cost-Optimized Single-Dose Protocol for Institutions with Budget-Constrained Formularies

Institutions seeking to implement rasburicase therapy while managing pharmaceutical expenditures should consider the evidence supporting a single 3 mg fixed-dose regimen rather than the labeled 0.15-0.20 mg/kg/day × 5 days protocol. Data demonstrate that 3 mg achieves 95% uric acid normalization at 24 hours—statistically equivalent to 6 mg dosing (82% normalization, p = 0.134)—while generating over $300,000 in annual institutional cost savings. This fixed-dose strategy is most appropriate for adult patients with uric acid levels ≤12 mg/dL and supports procurement of smaller vial configurations or fractional dosing protocols [4].

Single-Course TLS Management with Contraindication for Re-Treatment Due to Immunogenicity Risk

Procurement and clinical protocols should account for the quantified risk of anaphylaxis upon repeated rasburicase exposure. With 6.2% of patients experiencing anaphylaxis during a second course versus 0% during the first course (p = 0.03), and documented anti-drug antibody development in 64% of healthy volunteers within 1-6 weeks post-initial dosing, rasburicase is optimally deployed as a single-course intervention. For patients expected to require multiple cycles of chemotherapy with repeated TLS risk, alternative urate-lowering strategies should be evaluated. This risk profile justifies procurement of exact quantities aligned with single-course treatment windows rather than bulk inventory [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rasburicase

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.